A Comprehensive Technical Guide to (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate
A Comprehensive Technical Guide to (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate
CAS Number: 154026-93-4
This technical guide provides an in-depth overview of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, a crucial chiral intermediate in the synthesis of widely used statin drugs. Aimed at researchers, scientists, and professionals in drug development, this document details its physicochemical properties, synthesis methodologies—both chemical and enzymatic—and its pivotal role in pharmaceutical manufacturing.
Core Compound Properties
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a complex organic molecule whose specific stereochemistry is vital for its function as a building block for active pharmaceutical ingredients.
| Property | Value | Reference |
| CAS Number | 154026-93-4 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₉ClO₄ | [1][2][5] |
| Molecular Weight | 238.71 g/mol | [1][2][5] |
| IUPAC Name | tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | [3][5] |
| Melting Point | 45 °C | [1] |
| Boiling Point | 364.58 °C | [1] |
| Appearance | Pale Beige Solid | [4] |
Role in Drug Development: The Rosuvastatin Connection
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate, often abbreviated as (3R,5S)-CDHH, is a key intermediate in the synthesis of Rosuvastatin.[6] Rosuvastatin is a potent HMG-CoA reductase inhibitor, widely prescribed to lower cholesterol levels and reduce the risk of cardiovascular disease. The precise (3R,5S) stereoconfiguration of the dihydroxyheptanoate side chain is essential for the drug's high affinity and inhibitory activity on the target enzyme. The use of this pre-formed chiral side-chain synthon simplifies the total synthesis of Rosuvastatin, ensuring high stereochemical purity in the final product.
The following diagram illustrates the position of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate in the overall synthesis pathway of Rosuvastatin.
Caption: Role of the target compound in the Rosuvastatin synthesis pathway.
Synthesis Methodologies
The synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a critical step that establishes the required stereochemistry. Both chemical and biotechnological routes have been developed, with the latter gaining prominence due to its high selectivity and milder reaction conditions. The typical starting material for these syntheses is tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.[6][7][8]
Chemical Synthesis: Catalytic Hydrogenation
A common chemical method involves the stereoselective reduction of the ketone group in the precursor molecule via catalytic hydrogenation. This process often employs chiral catalysts to achieve the desired diastereoselectivity.
Experimental Protocol:
A patented method describes the following procedure:
-
Dissolution: Dissolve tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in an organic solvent (e.g., ethanol).[9]
-
Catalyst Addition: Introduce a ruthenium-based catalyst, such as Ru[(R)-TolBINAP]Cl₂, into the reaction vessel. The molar ratio of the substrate to the catalyst is typically around 1:0.0003 to 1:0.0005.[9]
-
Hydrogenation: The reaction is carried out under a hydrogen pressure of 3-5 MPa at a temperature of 40-60°C for 4-7 hours.[9]
-
Work-up and Purification: After the reaction is complete, the pressure is released, and the solvent is removed by distillation. The residue is then subjected to an aqueous work-up using ethyl acetate for extraction. The combined organic layers are washed with brine, dried, and concentrated to yield the final product.[9]
Quantitative Data for Chemical Synthesis:
| Parameter | Value | Reference |
| Catalyst | Ru[(R)-TolBINAP]Cl₂ | [9] |
| Hydrogen Pressure | 3–5 MPa | [9] |
| Temperature | 40–60 °C | [9] |
| Reaction Time | 4–7 hours | [9] |
| Yield | 85–95% | |
| Purity | ≥98% | |
| Diastereomeric Excess | ≥98% |
Enzymatic Synthesis: Biocatalytic Reduction
Biotechnological production of (3R,5S)-CDHH utilizes carbonyl reductase enzymes, which offer high enantioselectivity under mild reaction conditions.[7][8] This method is often preferred for its environmental friendliness and process safety.
Experimental Protocol (Whole-Cell Biocatalysis):
This protocol is based on the use of a recombinant E. coli strain expressing both a carbonyl reductase and glucose dehydrogenase (for cofactor regeneration).[8]
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain to produce the necessary enzymes.
-
Reaction Setup: In a bioreactor, prepare a phosphate buffer solution (pH 6.0-8.0). Add the substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, glucose (as the coenzyme regeneration substrate), and the coenzyme NADP.[10]
-
Biotransformation: Introduce the whole-cell biocatalyst to the reaction mixture. The reaction is maintained at a controlled temperature (e.g., 30°C) with stirring for approximately 12-24 hours.[8][10]
-
Extraction and Purification: Upon completion, the reaction mixture is extracted with an equal volume of ethyl acetate. The organic phases are combined and concentrated to obtain the product.[10]
Quantitative Data for Enzymatic Synthesis:
| Parameter | Value | Reference |
| Biocatalyst | Carbonyl Reductase (e.g., from Rhodosporidium toruloides or recombinant E. coli) | [6][7] |
| Cofactor Regeneration | Glucose Dehydrogenase (GDH) / Glucose | [8] |
| Substrate Concentration | Up to 400 g/L | [8] |
| Temperature | ~30 °C | [8] |
| pH | 6.0–8.0 | [10] |
| Yield | 95.6–98.9% | [6][8] |
| Enantiomeric Excess (ee) | >99% | [6][8] |
| Substrate Conversion | 98.8% | [8] |
| Space-Time Yield | Up to 1,182.3 g L⁻¹ day⁻¹ | [8] |
The diagram below outlines a typical workflow for the enzymatic synthesis and purification of the target compound.
Caption: General workflow for the enzymatic synthesis of the title compound.
Conclusion
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a cornerstone intermediate for the synthesis of Rosuvastatin. The development of efficient and highly stereoselective synthesis routes, particularly through biocatalysis, has been a significant advancement in pharmaceutical manufacturing. These methods not only ensure the high purity required for drug production but also align with the principles of green chemistry. This guide provides essential technical data and protocols to support further research and development in this area.
References
- 1. (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate | 154026-93-4 | EGA02693 [biosynth.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | C10H19ClO4 | CID 9816157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield [pubmed.ncbi.nlm.nih.gov]
- 8. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 10. Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Eureka | Patsnap [eureka.patsnap.com]
